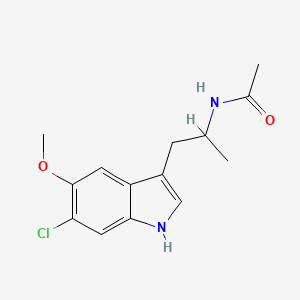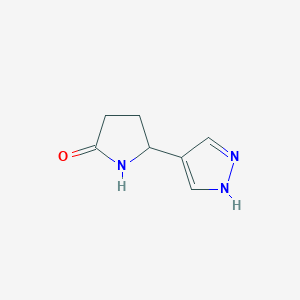
(2R)-thiolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-thiolane-2-carboxylic acid is an organic compound that belongs to the class of thiolane carboxylic acids It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-thiolane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. For example, the reaction of 3-mercaptopropionic acid with a base can lead to the formation of the thiolane ring, followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-thiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiolane derivatives.
科学的研究の応用
(2R)-thiolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiolane ring can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2S)-thiolane-2-carboxylic acid: The enantiomer of (2R)-thiolane-2-carboxylic acid, with similar chemical properties but different biological activity.
Thiolane-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the thiolane ring.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a thiolane ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H8O2S |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
(2R)-thiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |
InChIキー |
MZOYMQRKTJRHGJ-SCSAIBSYSA-N |
異性体SMILES |
C1C[C@@H](SC1)C(=O)O |
正規SMILES |
C1CC(SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)



![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)




![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)



